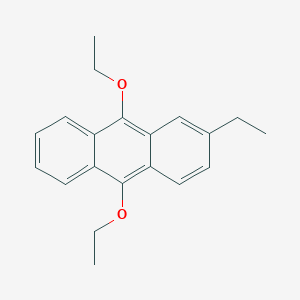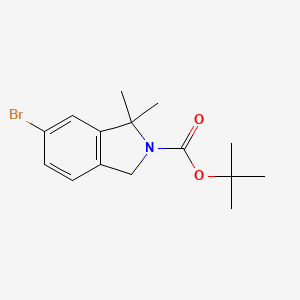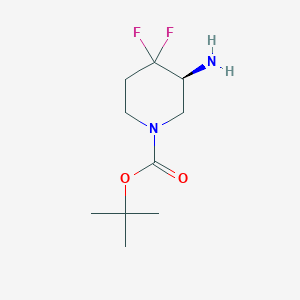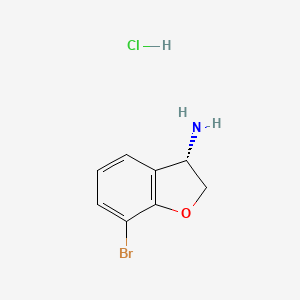![molecular formula C12H15N3O B3049485 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine CAS No. 208519-13-5](/img/structure/B3049485.png)
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine
Descripción general
Descripción
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PIPA, and it is a pyrazole-based inhibitor of the protein kinase C (PKC) enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making PIPA a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of PIPA involves the inhibition of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine activity. This compound is a family of enzymes that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PIPA binds to the active site of this compound, preventing its activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
PIPA has been shown to have various biochemical and physiological effects. In cancer cells, PIPA inhibits cell growth and proliferation, induces apoptosis, and suppresses angiogenesis. Inflammatory diseases, PIPA reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PIPA is its specificity for 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibition, making it a useful tool for studying this compound-related signaling pathways. Additionally, PIPA has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of PIPA is its relatively low potency compared to other this compound inhibitors, which may limit its use in certain applications.
List of
Direcciones Futuras
1. Investigate the potential use of PIPA in combination with other chemotherapeutic agents for the treatment of cancer.
2. Explore the use of PIPA in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
3. Investigate the mechanism of action of PIPA in more detail to gain a better understanding of its effects on 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related signaling pathways.
4. Develop more potent and selective this compound inhibitors based on the structure of PIPA.
5. Investigate the potential use of PIPA as a diagnostic tool for this compound-related diseases.
Aplicaciones Científicas De Investigación
PIPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PIPA is in the treatment of cancer. 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is overexpressed in many cancer cells, and PIPA has been shown to inhibit this compound activity, leading to the suppression of cancer cell growth and proliferation. Additionally, PIPA has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZHRDBYCROLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596288 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-13-5 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


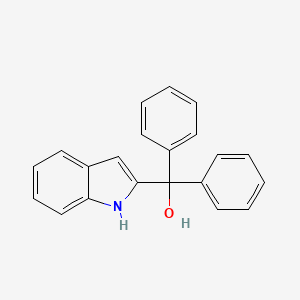
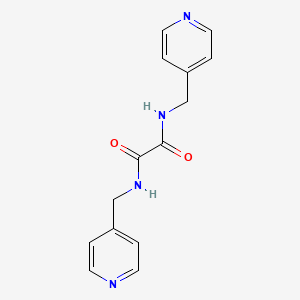
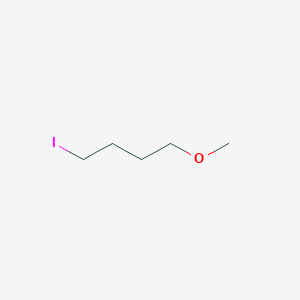
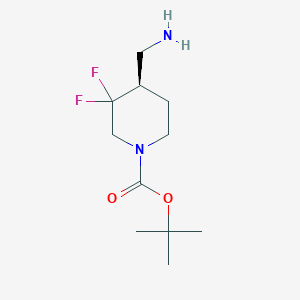
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)


